1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol
Description
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position, linked to a butanol chain. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-2-3-9(16)7-4-5-10(8(12)6-7)17-11(13,14)15/h4-6,9,16H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFKAWBEWBVQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions . The reaction conditions often require the presence of a catalyst and a base to facilitate the formation of the trifluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of fluorinated compounds in targeting protein kinases, which are critical in cancer progression. The compound has shown promise in inhibiting various tyrosine kinases associated with neoplastic diseases, including leukemia and solid tumors. Specifically, it has been noted for its efficacy against HER-2 c-erbB2 tyrosine kinase, which is significant in breast cancer treatment .
Antibacterial Properties
Research indicates that fluorinated compounds exhibit varying degrees of antibacterial activity. For instance, derivatives of similar structures have been tested against Gram-positive and Gram-negative bacteria, showing moderate to strong inhibition. The presence of fluorine atoms enhances the lipophilicity and bioactivity of these compounds, making them suitable candidates for developing new antibacterial agents .
Pesticidal Activity
Fluorinated phenolic compounds have been investigated for their pesticidal properties. The introduction of trifluoromethoxy groups in aromatic systems has been linked to increased potency against specific pests. This makes 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol a candidate for further exploration in agricultural applications, particularly as a herbicide or insecticide .
Structure-Activity Relationship (SAR)
Understanding the SAR of fluorinated compounds is crucial for optimizing their efficacy and safety profiles. The incorporation of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of the molecules. Studies suggest that the trifluoromethoxy group enhances metabolic stability while improving binding affinity to target proteins .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Raache et al. (2024) | Developed fluorinated imines with antibacterial properties against clinical strains | Potential use in antibiotic formulations |
| Cheng et al. (2012) | Investigated Schiff bases with fluorinated moieties showing significant antibacterial activity | Development of new antibacterial agents |
| Patent US7169791B2 | Identified inhibitors of tyrosine kinases effective against various cancers | Cancer treatment applications |
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
1-[4-(Trifluoromethoxy)phenyl]-1-butanol
- Key Difference : Lacks the 3-fluoro substituent.
- Impact: The absence of the electron-withdrawing fluorine atom reduces the compound’s overall polarity and may alter its interaction with biological targets. Trifluoromethoxy groups are known to enhance lipophilicity compared to methoxy (-OCH₃) groups, improving membrane permeability .
1-[3-Fluoro-4-methoxyphenyl]-1-butanol
- Key Difference : Replaces -OCF₃ with -OCH₃ .
- For example, a related compound, [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol, has a melting point of 107°C and molecular weight 259.24 g/mol, highlighting the influence of trifluoromethyl groups on physical properties .
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol
- Key Difference: Features a nitro (-NO₂) group and phenol (-OH) instead of butanol.
- Phenolic -OH groups enhance acidity (pKa ~10) compared to aliphatic alcohols (pKa ~16–19), affecting solubility and bioavailability .
Physicochemical Properties (Hypothetical Data Table)
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted LogP* |
|---|---|---|---|---|
| 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol | C₁₁H₁₂F₄O₂ | ~268.2 | 3-F, 4-OCF₃, butanol | ~3.5 |
| 1-[4-(Trifluoromethoxy)phenyl]-1-butanol | C₁₁H₁₃F₃O₂ | ~254.2 | 4-OCF₃, butanol | ~3.2 |
| 1-[3-Fluoro-4-methoxyphenyl]-1-butanol | C₁₁H₁₃FO₂ | ~212.2 | 3-F, 4-OCH₃, butanol | ~2.8 |
*LogP (octanol-water partition coefficient) estimates based on substituent contributions: Fluorine (+0.14 per F), -OCF₃ (+1.04), -OCH₃ (+0.02) .
Biological Activity
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine and trifluoromethoxy groups enhances the compound's lipophilicity, metabolic stability, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing fluorinated phenyl groups have shown promising results in inhibiting tumor cell proliferation. In a study involving various fluorinated compounds, those with trifluoromethoxy substitutions demonstrated enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases (G0/G1 or G2/M) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Compound A | A549 (lung cancer) | 15.2 | Cell cycle arrest |
| Compound B | HeLa (cervical cancer) | 10.5 | Apoptosis induction |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation. Preliminary data suggest that it may inhibit monoacylglycerol lipase (MAGL), an enzyme linked to the endocannabinoid system and cancer progression .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Monoacylglycerol lipase (MAGL) | Competitive inhibition | TBD |
| Cyclooxygenase-2 (COX-2) | Non-competitive | TBD |
| Lipoxygenase-5 (LOX-5) | Competitive | TBD |
Other Pharmacological Effects
In addition to anticancer properties, the compound has shown potential in other pharmacological areas:
- Anti-inflammatory activity: Some studies indicate that similar fluorinated compounds can reduce inflammation markers in vitro.
- Antimicrobial properties: The presence of the trifluoromethoxy group has been linked to increased antimicrobial activity against various bacteria and fungi .
Case Studies
One notable case study involved a series of fluorinated phenolic compounds where this compound was tested for its efficacy against resistant strains of cancer cells. The study highlighted the compound's ability to overcome resistance mechanisms typically seen in chemotherapy treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
